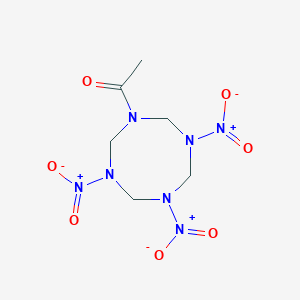
1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone” is a term associated with a range of products and technologies, particularly in the field of solid-phase extraction (SPE) and heat exchange applications. In the context of SPE, this compound refers to a series of cartridges and columns used for sample preparation and analyte enrichment. These products are designed to facilitate the extraction and concentration of contaminants from various samples, making them essential tools in analytical chemistry and environmental monitoring .
Preparation Methods
The preparation of 1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone cartridges involves the use of silica-based and polymeric-based stationary phase chemistries. These cartridges are designed for compatibility with automated SPE instruments, such as the Dionex AutoTrace 280 SPE instrument. The synthetic routes for these cartridges typically involve the functionalization of silica or polymer backbones with specific chemical groups to enhance their affinity for target analytes. For example, divinylbenzene (DVB) and polyvinylpyrrolidone (PVP) are commonly used in the preparation of hydrophilic reversed-phase (HRP) cartridges .
Chemical Reactions Analysis
1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone cartridges are primarily used for the extraction and concentration of analytes rather than undergoing chemical reactions themselves. the analytes extracted using these cartridges can undergo various chemical reactions, such as oxidation, reduction, and substitution, depending on the nature of the analyte and the conditions used. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reactions using halogenated compounds .
Scientific Research Applications
1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone cartridges have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and environmental science. In chemistry, they are used for the preconcentration of trace contaminants in water samples, facilitating the detection of pesticides, pharmaceuticals, and other organic pollutants. In biology and medicine, this compound cartridges are employed for the extraction of biomolecules, such as proteins and nucleic acids, from complex biological matrices. In environmental science, these cartridges are used for monitoring water quality and detecting pollutants in natural water sources .
Mechanism of Action
The mechanism of action of 1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone cartridges is based on the principles of solid-phase extraction. The stationary phase within the cartridge interacts with the target analytes through various mechanisms, such as adsorption, ion exchange, and hydrophobic interactions. The analytes are retained on the stationary phase while impurities are washed away. The retained analytes can then be eluted using an appropriate solvent, allowing for their subsequent analysis by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) .
Comparison with Similar Compounds
1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone cartridges can be compared with other SPE products, such as C18 and C8 cartridges, which are also used for the extraction and concentration of analytes. While C18 and C8 cartridges are primarily used for non-polar and moderately polar compounds, this compound HRP cartridges are designed for a broader range of analytes, including both polar and non-polar compounds. This versatility makes this compound cartridges unique and highly valuable in various analytical applications .
Properties
CAS No. |
13980-00-2 |
|---|---|
Molecular Formula |
C6H11N7O7 |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone |
InChI |
InChI=1S/C6H11N7O7/c1-6(14)7-2-8(11(15)16)4-10(13(19)20)5-9(3-7)12(17)18/h2-5H2,1H3 |
InChI Key |
CJYDNDLQIIGSTH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
| 13980-00-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


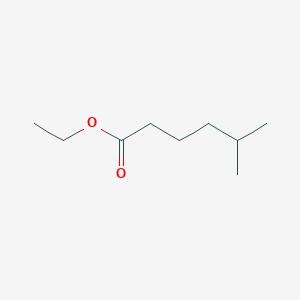

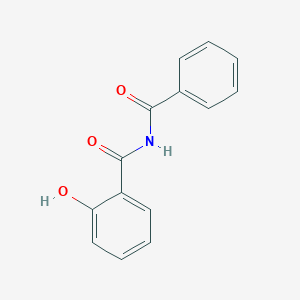
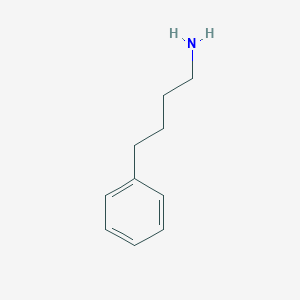
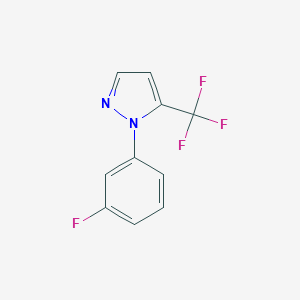
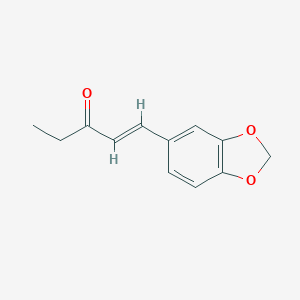
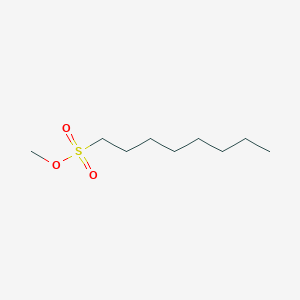
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)


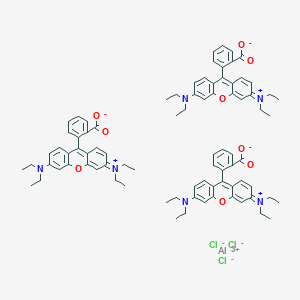
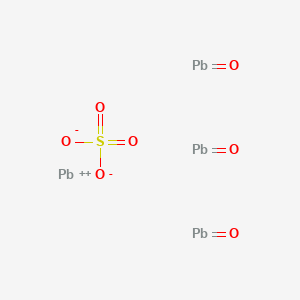
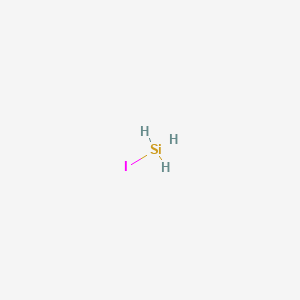
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
